(S)-1-Benzylpiperidin-3-amine dihydrochloride
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Overview
Description
(S)-1-Benzylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in medicinal chemistry due to their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzylpiperidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-Benzylpiperidine.
Amine Introduction:
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of (S)-1-Benzylpiperidine.
Automated Reaction Systems: Use of automated systems to introduce the amine group and form the dihydrochloride salt.
Purification: Purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Benzylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding secondary amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position of the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
N-Oxides: Formed through oxidation reactions.
Secondary Amines: Formed through reduction reactions.
Substituted Piperidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(S)-1-Benzylpiperidin-3-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmacologically active compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-Benzylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to:
Bind to Receptors: It can bind to neurotransmitter receptors, modulating their activity.
Pathways Involved: The binding of the compound to receptors can activate or inhibit various signaling pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
1-Benzylpiperidine: A structurally similar compound with different pharmacological properties.
3-Aminopiperidine: Another piperidine derivative with distinct chemical and biological activities.
N-Benzylpiperidine: Shares a similar core structure but differs in functional groups.
Uniqueness: (S)-1-Benzylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the amine group at the 3-position, which imparts distinct pharmacological properties compared to other piperidine derivatives.
Properties
CAS No. |
307532-02-1 |
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Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
(3S)-1-benzylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,13H2;1H/t12-;/m0./s1 |
InChI Key |
NLKWAJAEIWXJJY-YDALLXLXSA-N |
SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N.Cl.Cl |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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